

What are the chemical properties of 1,4-Bis(bromodifluoromethyl)benzene?

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Compound of Interest

Compound Name:	1,4-Bis(bromodifluoromethyl)benzene
Cat. No.:	B1337825

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A Comprehensive Technical Guide to 1,4-Bis(bromodifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of **1,4-Bis(bromodifluoromethyl)benzene** (CAS No. 651-12-7). The information is intended to support research and development activities in the fields of medicinal chemistry, materials science, and organic synthesis.

Chemical and Physical Properties

1,4-Bis(bromodifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C₈H₄Br₂F₄. It is a liquid at room temperature.[\[1\]](#)[\[2\]](#) Key quantitative data for this compound are summarized in the table below.

Property	Value	Source
Molecular Formula	$C_8H_4Br_2F_4$	[3]
Molecular Weight	335.92 g/mol	[3]
CAS Number	651-12-7	[3]
Appearance	Liquid	[2]
Boiling Point	102-107 °C (at 25 Torr)	[2]
	235.492 °C (at 760 mmHg)	[1]
Density	$1.953 \pm 0.06 \text{ g/cm}^3$ (at 20 °C, 760 Torr)	[1] [2]
Refractive Index	1.4965-1.4971 (at 589.3 nm, 24 °C)	[2]
Flash Point	$96.2 \pm 25.9 \text{ °C}$	[1] [2]
Solubility	No specific data available. Expected to be soluble in common organic solvents.	[1]

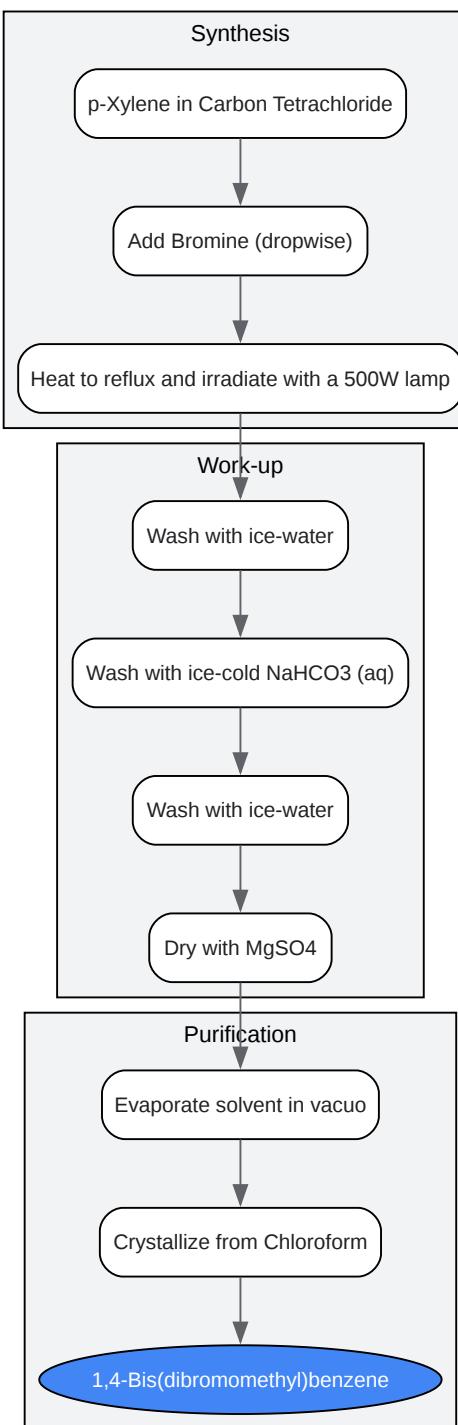
Synthesis and Reactivity

Synthesis

While a specific, detailed experimental protocol for the synthesis of **1,4-Bis(bromodifluoromethyl)benzene** is not readily available in the public domain, a representative synthesis for a structurally related compound, 1,4-bis(dibromomethyl)benzene, can be informative. The synthesis involves the radical bromination of p-xylene in a non-polar solvent, initiated by light.

A logical workflow for such a synthesis and purification process is illustrated in the diagram below.

General Synthesis and Purification Workflow

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Caption: General Synthesis and Purification Workflow.

Reactivity and Stability

1,4-Bis(bromodifluoromethyl)benzene is stable under recommended storage conditions.^[1] However, it is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.^[4] The presence of electron-withdrawing difluoromethyl groups on the benzene ring can influence its reactivity in nucleophilic aromatic substitution reactions.^{[5][6]} The bromine atoms on the difluoromethyl groups are expected to be susceptible to nucleophilic displacement.

Spectroscopic Properties

Specific spectroscopic data for **1,4-Bis(bromodifluoromethyl)benzene** is not readily available. However, the expected spectral characteristics can be inferred from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show a singlet in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four equivalent aromatic protons.
- ¹³C NMR: The carbon NMR spectrum will be more complex due to carbon-fluorine coupling. One would expect to see a signal for the aromatic carbons attached to the bromodifluoromethyl groups, a signal for the other aromatic carbons, and a signal for the bromodifluoromethyl carbons. Each of these signals would likely appear as a multiplet due to coupling with the fluorine atoms.
- ¹⁹F NMR: The fluorine NMR spectrum would provide valuable information about the difluoromethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of **1,4-Bis(bromodifluoromethyl)benzene** is expected to show characteristic absorption bands for:

- Aromatic C-H stretching (around 3030 cm^{-1})
- Aromatic C=C stretching (in the $1450\text{-}1600\text{ cm}^{-1}$ region)

- C-F stretching (in the 1000-1400 cm^{-1} region)
- C-Br stretching (typically below 800 cm^{-1}) The substitution pattern on the benzene ring can often be determined by analyzing the out-of-plane C-H bending vibrations in the 650-1000 cm^{-1} region.[\[7\]](#)

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (335.92 g/mol). Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br_2 (approximately 1:2:1 ratio for M, M+2, and M+4) would be expected for the molecular ion and any bromine-containing fragments.

Experimental Protocols

Representative Synthesis of a Halogenated Benzene Derivative

The following is a representative procedure for the synthesis of bromo-3,5-bis(trifluoromethyl)benzene, which illustrates the general techniques that could be applied to the synthesis of related compounds.[\[8\]](#)

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, and addition funnel, cool glacial acetic acid to 15 °C.
- Addition of Acid: Add concentrated sulfuric acid in one portion. The temperature will rise due to the exothermic heat of solution. Cool the mixture to 25 °C.
- Addition of Starting Material: Add 1,3-bis(trifluoromethyl)benzene to the rapidly stirring acid mixture.
- Bromination: Add 1,3-dibromo-5,5-dimethylhydantoin in portions over a few minutes. An exothermic reaction will occur. Maintain the reaction temperature at approximately 45 °C for several hours.
- Work-up: Cool the reaction mixture and pour it slowly into cold water. Stir vigorously for 10 minutes.

- Extraction and Washing: Separate the lower organic layer and wash it with 5 N NaOH.
- Isolation: The resulting clear, colorless organic layer is the product.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid organic compound can be determined using a small amount of the substance with a Thiele tube.[9][10][11]

- Sample Preparation: Place a few milliliters of the liquid into a small test tube.
- Capillary Tube: Place a capillary tube, sealed at one end, into the test tube with the open end downwards.
- Apparatus Setup: Attach the test tube to a thermometer.
- Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently.
- Observation: As the liquid heats up, a stream of bubbles will emerge from the capillary tube.
- Measurement: Remove the heat source when a steady stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point.

Safety and Handling

1,4-Bis(bromodifluoromethyl)benzene is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][12] Work should be conducted in a well-ventilated area or a fume hood.[4]

Hazard Statements:[12]

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

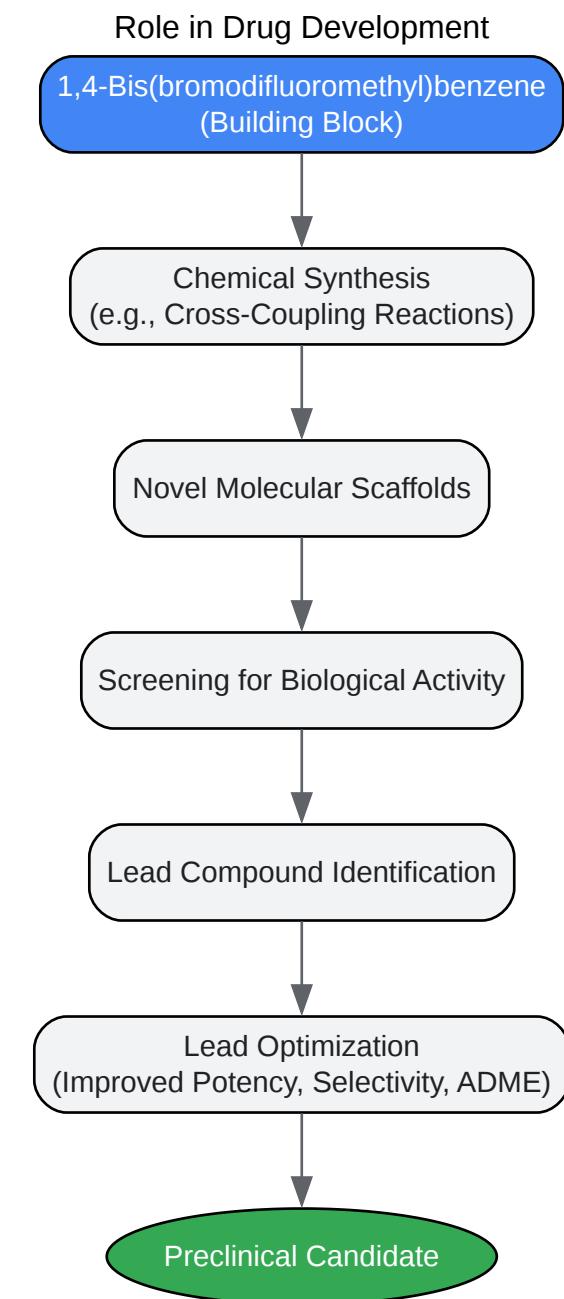
Precautionary Statements:[12]

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves/eye protection/face protection.
- P302+P352: IF ON SKIN: Wash with plenty of water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Research and Development

Halogenated benzenes, particularly those containing fluorine, are important building blocks in medicinal chemistry and materials science.[13] The trifluoromethyl and related groups can significantly alter the electronic properties, lipophilicity, and metabolic stability of molecules, making them valuable for the design of new drugs and functional materials. **1,4-Bis(bromodifluoromethyl)benzene** can serve as a precursor for further chemical modifications, introducing the difluoromethylphenylene moiety into larger molecular structures.

The logical relationship for the utility of such a compound in drug development is outlined below.

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Caption: Role in Drug Development.

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